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Compound of Interest

Compound Name: 2-(4-nitro-1H-indol-1-yl)acetic acid

CAS No.: 594844-56-1

Cat. No.: B3146256

Get Quote

Executive Summary
4-Nitroindole-3-acetic acid (4-NO₂-IAA) represents a critical chemical probe in the study of

auxin signaling and a privileged scaffold in medicinal chemistry. Unlike the naturally occurring

auxin Indole-3-acetic acid (IAA) or its potent chlorinated variant 4-chloroindole-3-acetic acid (4-

Cl-IAA) found in Pisum sativum, the 4-nitro analog introduces a strong electron-withdrawing

group (EWG) at the 4-position.

This modification fundamentally alters the indole ring's electron density, acidity (pKa), and

metabolic stability. In plant physiology, it serves as a tool to map the electronic tolerance of the

TIR1/AFB auxin receptor family. In drug discovery, it functions as a precursor to 4-aminoindole

scaffolds, targeting serotonin receptors (5-HT) and acting as an inhibitor for indoleamine 2,3-

dioxygenase (IDO).
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To understand the biological activity of 4-NO₂-IAA, one must analyze its physicochemical

divergence from native IAA.

Electronic Effects
The nitro group (

) at position 4 exerts a powerful inductive (

) and mesomeric (

) effect.

Acidity of NH: The electron withdrawal significantly increases the acidity of the indole N-H

proton compared to IAA.

-System Density: It depletes electron density from the pyrrole ring, making the compound
less susceptible to oxidative degradation by plant peroxidases (IAA-oxidases), potentially
leading to sustained biological activity (hyper-auxinic effects) similar to synthetic herbicides
like 2,4-D.

Comparative SAR Data
The following table summarizes the physicochemical shifts relative to biological activity.

Compound
C4
Substituent

Electronic
Effect (

)

Steric Bulk
(MR)

Auxin
Activity
(Relative)

Metabolic
Stability

IAA 0.00 1.03
100%

(Reference)

Low (Rapid

oxidation)

4-Cl-IAA +0.23 6.03
1000% (High

Potency)
Moderate

4-NO₂-IAA +0.78 7.36
Variable/Prob

e

High

(Oxidation

Resistant)

4-Me-IAA -0.17 5.65 Moderate Moderate
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Technical Insight: The high potency of 4-Cl-IAA is attributed to the hydrophobic chlorine atom

filling a specific hydrophobic pocket in the TIR1 receptor. The 4-NO₂ group, while similar in size,

is polar. If the pocket is strictly hydrophobic, 4-NO₂-IAA binding is penalized; if the pocket

tolerates polarity, the increased metabolic stability of 4-NO₂-IAA may result in prolonged

signaling.

Plant Biological Activity: Mechanisms & Protocols
Mechanism of Action: The Molecular Glue
In plants, 4-NO₂-IAA analogs function by mimicking IAA. They act as "molecular glue,"

stabilizing the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and

the Aux/IAA transcriptional repressor.

Binding: The analog enters the catalytic pocket of TIR1.

Stabilization: It facilitates the ubiquitination of Aux/IAA proteins.

Degradation: The 26S proteasome degrades Aux/IAA, releasing ARF (Auxin Response

Factors) to initiate transcription.

Visualization: Auxin Signaling Pathway
The following diagram illustrates the pathway where 4-NO₂-IAA intervenes.
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Caption: 4-NO₂-IAA acts as the ligand facilitating the TIR1-Aux/IAA interaction, leading to

repressor degradation.

Experimental Protocol: Avena Coleoptile Elongation
Assay
This classic bioassay is the gold standard for quantifying the auxin-like activity of nitro-analogs.

Objective: Determine the EC₅₀ of 4-NO₂-IAA relative to IAA.

Materials:

Avena sativa (Oat) seeds (Victory variety).

Buffer: 10 mM K-phosphate, pH 6.0, 2% sucrose.

Test Compounds: IAA (Control), 4-NO₂-IAA (0.01 µM – 100 µM).

Apparatus: Rotary cutter, darkroom (green safe light).

Step-by-Step Methodology:

Germination: Germinate oat seeds in vermiculite at 25°C in total darkness for 72–96 hours.

Harvesting: Under green safe light, select seedlings with coleoptiles 25–30 mm long.

Sectioning: Remove the apical 3 mm (source of endogenous auxin). Cut the next 10 mm

segment for the assay.

Incubation: Float segments in distilled water for 2 hours (to deplete endogenous auxin).

Treatment: Transfer 10 segments per petri dish containing 10 mL of buffer + test compound.

Measurement: Incubate for 18 hours in darkness on a shaker (50 rpm). Measure final length

using a digital caliper or shadowgraph.

Calculation:
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Plot dose-response curves to derive EC₅₀.

Medicinal Chemistry Applications
Beyond plant biology, the 4-nitroindole scaffold is a versatile pharmacophore.

5-HT Receptor Antagonism
Derivatives of 4-nitroindole, particularly sulfonamides, have shown high affinity for 5-HT2A and

5-HT2C receptors. The 4-nitro group locks the conformation and provides specific electrostatic

interactions within the receptor binding pocket.

Synthesis of 4-Nitroindole-3-Acetic Acid
The synthesis is non-trivial due to the deactivating nature of the nitro group. The Fischer Indole

Synthesis often fails with electron-deficient hydrazines. The Reissert synthesis or Batcho-

Leimgruber modification is preferred.

Workflow Visualization:
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Caption: Synthetic route from aniline precursor to the final acetic acid derivative.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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